![molecular formula C27H37N3O4 B3950796 1-benzyl-4-{[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950796.png)
1-benzyl-4-{[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]carbonyl}piperazine
Overview
Description
1-benzyl-4-{[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]carbonyl}piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BTCP and is known for its unique chemical structure and properties. The purpose of
Mechanism of Action
BTCP acts as a potent dopamine transporter inhibitor, which results in an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to lead to a range of physiological and behavioral effects, including increased locomotor activity, reward-seeking behavior, and the potential for addiction.
Biochemical and Physiological Effects:
BTCP has been shown to have a range of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, alter the activity of other neurotransmitters, and affect the function of ion channels and receptors. These effects have been studied in a range of animal models and have potential implications for the development of new treatments for addiction and other neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using BTCP in lab experiments include its high affinity for the dopamine transporter, its ability to increase dopamine levels in the brain, and its potential for developing new treatments for addiction. However, there are also limitations to using BTCP in lab experiments, including the potential for addiction and its potential for producing unwanted side effects.
Future Directions
There are many future directions for research on BTCP, including the development of new treatments for addiction, the investigation of its potential for treating other neurological disorders, and the exploration of its effects on other neurotransmitters and ion channels. Additionally, research on the potential side effects of BTCP and ways to mitigate these effects will be important for its continued use in scientific research.
Conclusion:
In conclusion, BTCP is a valuable compound for scientific research due to its unique chemical structure and properties. This compound has been extensively studied for its potential applications in the study of dopamine and addiction, and has potential implications for the development of new treatments for neurological disorders. While there are limitations to using BTCP in lab experiments, its potential benefits make it a valuable tool for researchers in the field of neuroscience.
Scientific Research Applications
BTCP has been extensively studied for its potential applications in scientific research. This compound has been shown to have a high affinity for the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain. BTCP has also been used in studies investigating the effects of drugs of abuse on the brain and the potential for developing new treatments for addiction.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O4/c1-32-24-17-22(18-25(33-2)26(24)34-3)20-28-11-9-23(10-12-28)27(31)30-15-13-29(14-16-30)19-21-7-5-4-6-8-21/h4-8,17-18,23H,9-16,19-20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEZISOVDBWHCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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